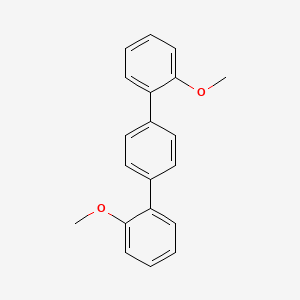

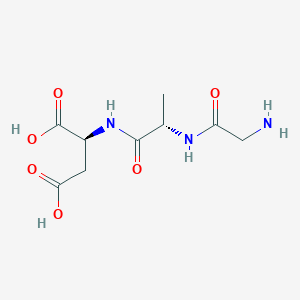

![molecular formula C7H16N2O4 B3279814 (S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid CAS No. 700801-50-9](/img/structure/B3279814.png)

(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid

Übersicht

Beschreibung

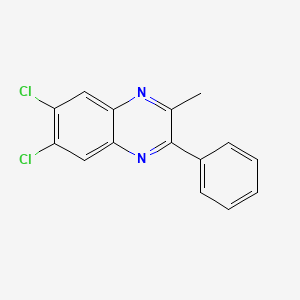

(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid (BES) is a sulfonic acid compound with the chemical formula C₆H₁₅NO₅S . It is also referred to as N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid . BES is a zwitterionic molecule, meaning it contains both positively and negatively charged functional groups. Its structure includes two hydroxyethyl groups and an amino group attached to the central carbon atom. BES is commonly used as a buffering agent in biochemical and biological research due to its stability over a wide pH range .

Synthesis Analysis

The synthesis of BES involves the reaction between 2-aminoethanesulfonic acid (taurine) and ethylene oxide . The hydroxyethyl groups are introduced during this process. The reaction typically occurs under mild conditions and yields BES as a white crystalline powder. Researchers often use BES as a buffer in biological experiments due to its water solubility and biocompatibility .

Molecular Structure Analysis

The molecular structure of BES consists of a central carbon atom bonded to two hydroxyethyl groups (–CH₂CH₂OH) and an amino group (–NH₂). The sulfonic acid group (–SO₃H) provides the zwitterionic character. The three-dimensional arrangement of atoms in BES contributes to its buffering properties and stability in various pH environments .

Chemical Reactions Analysis

BES primarily acts as a buffer, maintaining a stable pH in biological and biochemical assays. It can accept or donate protons, helping to regulate pH changes. In addition to its buffering capacity, BES does not interfere significantly with enzymatic reactions, making it suitable for various experimental conditions. Researchers often use BES in electrophoresis, enzyme assays, and protein purification .

Wissenschaftliche Forschungsanwendungen

Adsorption Properties in Environmental Studies

(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid has been studied for its utility in environmental applications, particularly in the adsorption of heavy metal ions. One example is the investigation into the adsorption properties of hyperbranched aliphatic polyester grafted attapulgite towards heavy metal ions like Cu(II), Hg(II), Zn(II), and Cd(II), utilizing derivatives of this compound (Liu & Wang, 2007).

Involvement in Synthesis and Spectral Studies

This compound has also been involved in the synthesis of new amino and carboxy derivatives for the study of spectral characteristics, particularly in the context of hyperbranched polyester polyamines and polycarboxylic acids (Kutyreva et al., 2015).

Role in Metal Ion Buffer Interactions

Research has been conducted on the interaction of zwitterionic buffers containing (S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid with various divalent transition metal ions, contributing to the understanding of biochemical and physiological systems. Studies have examined the thermodynamic stability constants and protonation constants of such buffers (Taha et al., 2007).

Application in Corrosion Inhibition Studies

Research into the inhibition of mild steel corrosion in acidic solutions has utilized derivatives of this compound, showcasing its potential as a corrosion inhibitor. This includes studies on adsorption properties and the efficiency of these inhibitors in specific chemical environments (Herrag et al., 2010).

Biocompatibility in Biomedical Research

In the field of biomedical research, the compound has been part of studies on the biocompatibility of polyester dendrimers. These investigations aim to understand the suitability of these dendrimers in various medical applications, comparing them with other types like polyamidoamine dendrimers (Feliu et al., 2012).

Wirkmechanismus

BES acts as a buffer by maintaining a specific pH range. When the surrounding pH shifts, BES either accepts or releases protons to stabilize the solution. Its zwitterionic nature allows it to interact with both acidic and basic species, ensuring precise pH control. In biological systems, BES helps maintain optimal conditions for enzymatic reactions and protein stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[bis(2-hydroxyethyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O4/c8-6(7(12)13)5-9(1-3-10)2-4-11/h6,10-11H,1-5,8H2,(H,12,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTZVVQSQNDKPB-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)N(CCO)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Dimethylamino)propylamino]propanamide](/img/structure/B3279735.png)

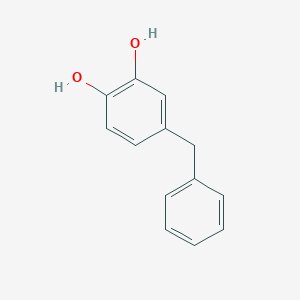

![4,6-Dibromobenzo[d]thiazole](/img/structure/B3279769.png)

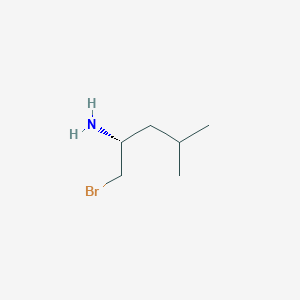

![N-[(4-bromophenyl)methyl]cyclopentanamine](/img/structure/B3279775.png)

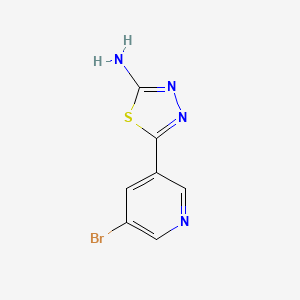

![4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3279781.png)